molecular formula C26H32N2O6 B13532829 N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine

N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine

Cat. No.: B13532829
M. Wt: 468.5 g/mol
InChI Key: OMARTFJGCFBTQW-MWTRTKDXSA-N
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Description

N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine is a complex organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group is a protective group for the amino function in amino acid synthesis.

Chemical Reactions Analysis

N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Mechanism of Action

The mechanism of action of N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine involves the protection of the amino group using the Fmoc group. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group. This selective deprotection is crucial in peptide synthesis, as it allows for the stepwise addition of amino acids to form the desired peptide sequence .

Comparison with Similar Compounds

N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine is similar to other Fmoc-protected amino acids, such as N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids and N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids . its unique structure, which includes the tert-butyl group, provides additional stability and protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

(2S,3R)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid

InChI

InChI=1S/C26H32N2O6/c1-16(34-26(2,3)4)23(24(30)31)28-22(29)13-14-27-25(32)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21,23H,13-15H2,1-4H3,(H,27,32)(H,28,29)(H,30,31)/t16-,23+/m1/s1

InChI Key

OMARTFJGCFBTQW-MWTRTKDXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Origin of Product

United States

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